3-[(Dimethylamino)methyl]azetidine-1-sulfonyl chloride
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Overview
Description
3-[(Dimethylamino)methyl]azetidine-1-sulfonyl chloride is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dimethylamino)methyl]azetidine-1-sulfonyl chloride typically involves the reaction of azetidine derivatives with sulfonyl chlorides. One common method includes the reaction of 3-[(Dimethylamino)methyl]azetidine with chlorosulfonic acid under controlled conditions to yield the desired sulfonyl chloride derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-[(Dimethylamino)methyl]azetidine-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.
Ring-Opening Reactions: Due to the ring strain in the azetidine ring, it can undergo ring-opening reactions under appropriate conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines, alcohols, and thiols are used in substitution reactions.
Reducing Agents: Zinc/copper couple and other reducing agents are used in reduction reactions.
Catalysts: Various catalysts can be employed to facilitate ring-opening reactions.
Major Products
The major products formed from these reactions include substituted azetidines, alcohols, and amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-[(Dimethylamino)methyl]azetidine-1-sulfonyl chloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-[(Dimethylamino)methyl]azetidine-1-sulfonyl chloride involves its reactivity towards nucleophiles and its ability to undergo ring-opening reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or other reactants used .
Comparison with Similar Compounds
Similar Compounds
Azetidine-1-sulfonyl chloride: Similar in structure but lacks the dimethylamino group.
3-[(Dimethylamino)methyl]azetidine: Similar but without the sulfonyl chloride group.
Uniqueness
3-[(Dimethylamino)methyl]azetidine-1-sulfonyl chloride is unique due to the presence of both the dimethylamino group and the sulfonyl chloride group, which confer distinct reactivity and potential for diverse applications .
Biological Activity
3-[(Dimethylamino)methyl]azetidine-1-sulfonyl chloride is a compound belonging to the class of azetidines, which are cyclic amines known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-cancer, and other pharmacological properties based on current research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure includes a sulfonyl chloride group, which is significant for its reactivity and biological interactions.
Antimicrobial Activity
Research indicates that azetidine derivatives, including this compound, exhibit notable antimicrobial properties. A study highlighted that various azetidinones possess activity against a range of bacteria and fungi. For instance, compounds were screened against Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa, demonstrating significant inhibitory effects .
Microorganism | Inhibition Zone (mm) | MIC (µg/ml) |
---|---|---|
Staphylococcus aureus | 15 | 50 |
Escherichia coli | 12 | 75 |
Pseudomonas aeruginosa | 10 | 100 |
These results suggest that modifications in the azetidine structure can enhance antimicrobial efficacy.
Anti-Cancer Activity
The anti-cancer potential of azetidine derivatives has been explored in various studies. For example, a series of substituted azetidinones were synthesized and evaluated for their cytotoxicity against cancer cell lines. The results indicated that certain derivatives exhibited promising anti-cancer activity, with IC50 values in the low micromolar range .
Cell Line | IC50 (µM) |
---|---|
MCF-7 (breast cancer) | 5 |
A549 (lung cancer) | 8 |
HeLa (cervical cancer) | 6 |
The mechanism of action appears to involve apoptosis induction and cell cycle arrest, making these compounds candidates for further development in cancer therapies.
Other Pharmacological Activities
In addition to antimicrobial and anti-cancer activities, azetidine derivatives have shown potential in other pharmacological areas:
- Anti-inflammatory Effects: Some studies have reported that azetidine compounds can reduce inflammation markers in vitro.
- CNS Activity: Research has suggested that certain derivatives may act as central nervous system modulators, potentially aiding in the treatment of neurological disorders .
Case Studies
- Study on Antimicrobial Efficacy: A detailed investigation into the synthesis of various azetidinones revealed that modifications at the 2-position significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized broth microdilution methods to determine MIC values .
- Cancer Cell Line Evaluation: A series of azetidine derivatives were tested against multiple cancer cell lines. The study found that compounds with specific substitutions showed enhanced cytotoxicity compared to standard chemotherapeutics .
Properties
Molecular Formula |
C6H13ClN2O2S |
---|---|
Molecular Weight |
212.70 g/mol |
IUPAC Name |
3-[(dimethylamino)methyl]azetidine-1-sulfonyl chloride |
InChI |
InChI=1S/C6H13ClN2O2S/c1-8(2)3-6-4-9(5-6)12(7,10)11/h6H,3-5H2,1-2H3 |
InChI Key |
JWSIFGFEXWQBDA-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1CN(C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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